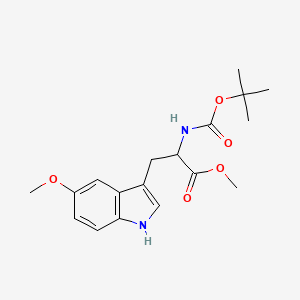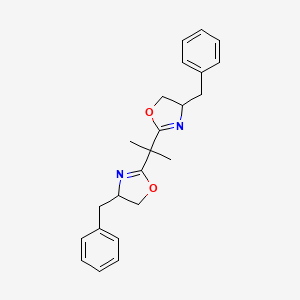
GlcNAcstatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GlcNAcstatin is a potent and selective inhibitor of the enzyme O-GlcNAcase, which is responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. This post-translational modification plays a crucial role in various cellular processes, including DNA transcription, insulin sensitivity, and protein trafficking. By inhibiting O-GlcNAcase, this compound helps to increase the levels of O-GlcNAcylation, making it a valuable tool for studying the biological significance of this modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcstatin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of chemical reactions, including glycosylation and acetylation.
Introduction of Functional Groups: Various functional groups, such as N-acetyl and carboxymethyl groups, are introduced to enhance the inhibitory activity and selectivity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
GlcNAcstatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Wissenschaftliche Forschungsanwendungen
GlcNAcstatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of O-GlcNAcylation.
Biology: Helps in understanding the role of O-GlcNAcylation in cellular processes such as signal transduction, protein trafficking, and gene expression.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting O-GlcNAcylation
Wirkmechanismus
GlcNAcstatin exerts its effects by selectively inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a process that is crucial for regulating various cellular functions. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAcylation, thereby modulating the activity of O-GlcNAcylated proteins. This inhibition is achieved through the binding of this compound to the active site of O-GlcNAcase, preventing the enzyme from interacting with its natural substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PUGNAc: Another potent inhibitor of O-GlcNAcase, but with lower selectivity compared to GlcNAcstatin.
Thiamet-G: A highly selective O-GlcNAcase inhibitor with a different chemical structure.
NButGT: An O-GlcNAcase inhibitor with moderate potency and selectivity.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as an O-GlcNAcase inhibitor. It has been shown to be effective at nanomolar concentrations, making it one of the most potent inhibitors available. Additionally, its ability to modulate O-GlcNAc levels in various cell lines makes it a valuable tool for studying the biological significance of O-GlcNAcylation .
Eigenschaften
Molekularformel |
C20H27N3O4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
YCPLHXLUOSXDJD-WNRNVDISSA-N |
Isomerische SMILES |
CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Kanonische SMILES |
CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


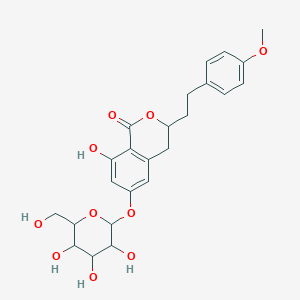
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
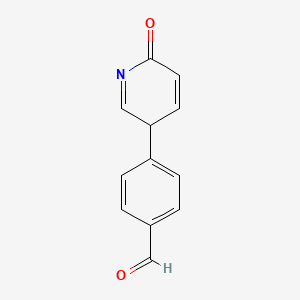
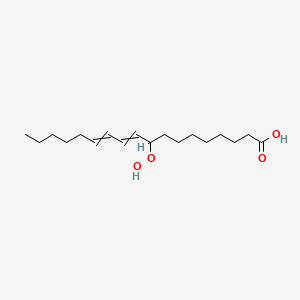
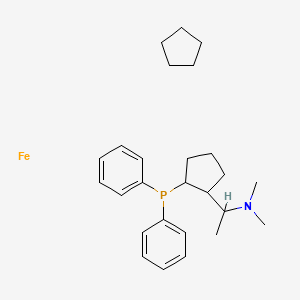

![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
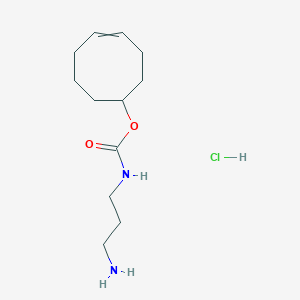
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
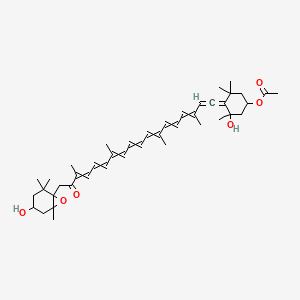
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
